molecular formula C11H10FNO B11905066 2-(5-Fluoro-1h-inden-3-yl)acetamide

2-(5-Fluoro-1h-inden-3-yl)acetamide

Cat. No.: B11905066
M. Wt: 191.20 g/mol
InChI Key: CDZNNTVWKJHRIU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-inden-3-yl)acetamide is a bicyclic compound featuring a fluoro-substituted inden ring (a fused benzene and cyclopentene system) with an acetamide group at position 3 (Fig. 1). The fluorine atom at position 5 enhances electronic properties and may improve metabolic stability by blocking oxidation sites.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

2-(6-fluoro-3H-inden-1-yl)acetamide

InChI

InChI=1S/C11H10FNO/c12-9-4-3-7-1-2-8(5-11(13)14)10(7)6-9/h2-4,6H,1,5H2,(H2,13,14)

InChI Key

CDZNNTVWKJHRIU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C1C=CC(=C2)F)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1h-inden-3-yl)acetamide typically involves the reaction of 5-fluoroindene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1h-inden-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 5-fluoro-1h-indene-3-carboxylic acid.

    Reduction: Formation of 2-(5-fluoro-1h-inden-3-yl)ethylamine.

    Substitution: Formation of various substituted indene derivatives, depending on the reagent used.

Scientific Research Applications

2-(5-Fluoro-1h-inden-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1h-inden-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Several analogs in share the N-(inden-3-yl)acetamide scaffold but differ in substituent positions and halogen atoms (Table 1).

Table 1: Comparison of Inden-3-yl Acetamide Derivatives

Compound ID Substituent Position Halogen/Group Melting Point (°C) Yield (%) Reference
3fa 6-methyl CH₃ 296–297 71
3ga 6-fluoro F 356–357 80
3ha 6-chloro Cl 334–335 80
3ja 5-fluoro F 331–332 76
  • Key Observations :
    • Fluorine vs. Chlorine : The 6-fluoro analog (3ga) exhibits a higher melting point (356–357°C) than the 6-chloro analog (3ha, 334–335°C), suggesting fluorine’s stronger electronegativity enhances crystallinity .
    • Positional Isomerism : The 5-fluoro isomer (3ja) has a lower melting point (331–332°C) compared to 6-fluoro (3ga), indicating substituent position impacts molecular packing .

Bioavailability and Physicochemical Properties

  • CNS-11 and CNS-11g (): These phthalazinone-containing analogs share low hydrogen bond donors/acceptors and rotatable bonds with 2-(5-fluoro-1H-inden-3-yl)acetamide. These properties correlate with improved oral bioavailability and CNS penetration compared to EGCG, a natural polyphenol .
  • Indole-Based Analogs (): N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide (C₁₈H₁₇FN₂O, MW 296.33) incorporates an indole ring instead of inden.

Key Research Findings and Implications

  • Neurotherapeutic Potential: Fluorinated indenyl acetamides (e.g., CNS-11g) show promise in disaggregating alpha-synuclein fibrils, a hallmark of Parkinson’s disease .
  • Structural Simplicity : Compared to benzothiazole- or triazole-containing analogs (), this compound’s simpler structure offers advantages in synthetic scalability and bioavailability optimization .

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